1-(2-Bromo-3-chlorophenyl)ethanone
Overview
Description
1-(2-Bromo-3-chlorophenyl)ethanone is an organic compound characterized by a bromine and chlorine atom on a phenyl ring attached to an ethanone group. This compound is part of the broader class of halogenated aromatic ketones, which are known for their diverse applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-chlorophenyl)ethanone can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the reaction of 2-bromo-3-chlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Oxidation of Corresponding Alcohols: Another method involves the oxidation of 2-bromo-3-chlorophenylmethanol using oxidizing agents like chromyl chloride (CrO₂Cl₂) or pyridinium chlorochromate (PCC).
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-3-chlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohols.
Substitution Reactions: Halogen atoms on the phenyl ring can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and nitric acid (HNO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used for reduction reactions.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products Formed:
Oxidation: 2-Bromo-3-chlorobenzoic acid
Reduction: 2-Bromo-3-chlorophenylmethanol
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-(2-Bromo-3-chlorophenyl)ethanone has several applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 1-(2-Bromo-3-chlorophenyl)ethanone exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an inhibitor by binding to specific enzyme active sites or receptor sites, thereby modulating biological pathways.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: It may bind to receptors involved in signal transduction, affecting cellular responses.
Comparison with Similar Compounds
1-(2-bromophenyl)ethanone
1-(3-chlorophenyl)ethanone
1-(2-chlorophenyl)ethanone
1-(2-bromo-4-chlorophenyl)ethanone
Properties
IUPAC Name |
1-(2-bromo-3-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCOVPPONJFFDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298494 | |
Record name | 1-(2-Bromo-3-chlorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161957-60-4 | |
Record name | 1-(2-Bromo-3-chlorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161957-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromo-3-chlorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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